Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The compound is systematically named methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate , reflecting its pyrazole backbone, substituents, and ester functional group. Key structural features include:
- Core structure : A pyrazole ring with bromine at position 4, ethyl group at position 1, and methyl group at position 3.
- Functional groups : A methyl ester (-COOCH₃) at position 5.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₁BrN₂O₂ | |
| Molecular weight | 247.09 g/mol | |
| InChIKey | RGVRHHCTCUKRLZ-UHFFFAOYSA-N | |
| SMILES | CCN1C(=C(C(=N1)C)Br)C(=O)OC |
The molecular formula confirms the presence of a bromine atom, ethyl group, methyl group, and the ester functionality.
Crystallographic Data and X-Ray Diffraction Studies
No experimental X-ray crystallography data are available for this compound. However, structural analogs like 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate (CCDC no. 2269769) provide insights into pyrazole ring geometry. These studies highlight:
- Planar pyrazole ring : Expected coplanarity due to conjugation between nitrogen atoms and adjacent carbons.
- Steric interactions : Bulkiness of substituents (bromine, ethyl, methyl) may influence molecular packing.
Further crystallographic studies are required to confirm spatial arrangements and intermolecular interactions.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
While experimental NMR data for this compound are unavailable, spectral assignments can be predicted based on analogous pyrazole derivatives:
| Proton Environment | Expected δ (¹H NMR) | Multiplicity |
|---|---|---|
| Ethyl (CH₃CH₂-) | 1.3 ppm | Triplet |
| Ethyl (CH₂-) | 4.2 ppm | Quartet |
| Methyl (C₃H₃-) | 2.5 ppm | Singlet |
| Pyrazole ring protons | 7.0–8.5 ppm | Multiplet |
Note: Pyrazole protons may exhibit splitting patterns dependent on substituent positions.
For ¹³C NMR, key signals include:
- Ester carbonyl : ~170 ppm
- Brominated carbon : ~110–120 ppm
- Methyl groups : ~20–30 ppm
Infrared (IR) Spectroscopy of Functional Groups
Predicted IR absorption bands for functional groups are:
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| Ester (C=O) | 1720–1750 |
| C–Br (stretch) | 600–650 |
| Pyrazole C=N | 1500–1600 |
| Aliphatic C–H (CH₃) | 2800–3000 |
Mass Spectrometric Fragmentation Patterns
Expected mass spectrometric fragments include:
| Fragment | m/z | Process |
|---|---|---|
| Molecular ion (M⁺) | 247 | [C₈H₁₁BrN₂O₂]⁺ |
| Loss of methyl ester | 215 | [C₇H₉BrN₂O₂]⁺ (M–CH₃) |
| Loss of bromine | 167 | [C₈H₁₁N₂O₂]⁺ (M–Br) |
Fragmentation pathways are inferred from brominated pyrazole esters.
Properties
IUPAC Name |
methyl 4-bromo-2-ethyl-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4-11-7(8(12)13-3)6(9)5(2)10-11/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVRHHCTCUKRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657030 | |
| Record name | Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-98-9 | |
| Record name | Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The amino group at position 5 is diazotized in situ by tert-butyl nitrite, forming a diazonium intermediate. Subsequent bromination via CuBr₂ replaces the diazo group with bromine. Key parameters include:
-
Stoichiometry : A 1:1.5 molar ratio of amino precursor to CuBr₂ minimizes side products like de-esterification.
-
Solvent : Acetonitrile enhances solubility of intermediates, while dichloromethane aids in post-reaction extraction.
Table 1: Bromination of 5-Amino-1-Ethyl-3-Methyl-1H-Pyrazole-4-Carboxylate
| Yield | Conditions | Key Observations |
|---|---|---|
| 81% | 65°C, 1 h | Minimal ester hydrolysis |
| 68% | 60°C, 2 h | Requires inert atmosphere |
| 66% | 65°C, 24 h | Prolonged reaction reduces by-products |
Post-bromination purification via silica gel chromatography (ethyl acetate/hexanes) achieves >95% purity.
Cyclocondensation of Hydrazine Derivatives
Alternative routes employ cyclocondensation of hydrazines with diketones or substituted acrylates. A patent (CN111072630A) describes using maleic acid diesters and 3-chloro-5-R-hydrazinopyridines under alkaline conditions to form pyrazole intermediates.
Stepwise Ring Formation
-
Alkaline cyclization : Maleic diester reacts with hydrazine derivatives at 80–90°C to form 3-hydroxy-4,5-dihydropyrazole sodium salts.
-
Bromination : Phosphorus oxybromide (POBr₃) replaces the hydroxyl group with bromine at 80°C, yielding 3-bromo derivatives.
Table 2: Cyclocondensation-Bromination Approach
| Step | Reagent | Time | Yield |
|---|---|---|---|
| 1 | NaOH | 30 min | 85% |
| 2 | POBr₃ | 80 min | 78% |
This method avoids acetic acid and sodium bicarbonate, reducing hydrolysis by-products. However, adapting it to target compounds requires substituting hydrazinopyridines with ethylhydrazine derivatives.
Esterification of Brominated Pyrazole Carboxylic Acids
Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can be derived from its carboxylic acid counterpart (PubChem CID 2744334).
Fischer Esterification
Coupling Reagents
-
DCC/DMAP : Activates the carboxylic acid for methanol nucleophilic attack at room temperature.
Table 3: Esterification Methods Comparison
| Method | Time | Yield | Purity |
|---|---|---|---|
| Fischer | 12 h | 90% | 95% |
| DCC/DMAP | 2 h | 88% | 98% |
Alternative Bromination Strategies
Direct Electrophilic Bromination
While less common, N-bromosuccinimide (NBS) in DMF at 0°C introduces bromine to pyrazole rings. However, this method struggles with regioselectivity, often producing mixtures of 4- and 5-bromo isomers.
Halogen Exchange
Lithium-halogen exchange (e.g., LiTMP) with Br₂ in THF at −78°C shows promise for directed bromination but requires anhydrous conditions and specialized handling.
Critical Analysis of Methodologies
-
Bromination of Amino Precursors : Highest yields (81%) and scalability but demands strict temperature control.
-
Cyclocondensation : Suitable for multi-gram synthesis but limited by hydrazine availability.
-
Esterification : Reliable for post-bromination modification but adds synthetic steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The carboxylate ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
Oxidation: Formation of 3-hydroxy-1-ethyl-4-bromo-1H-pyrazole-5-carboxylate.
Reduction: Formation of 1-ethyl-3-methyl-4-bromo-1H-pyrazole-5-methanol.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate has shown promising results in various biological assays:
- Antifungal Activity: Research indicates that pyrazole derivatives exhibit antifungal properties against several phytopathogenic fungi. For instance, compounds similar to methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole have been tested for their efficacy against fungi such as Botrytis cinerea and Fusarium spp., demonstrating significant inhibition .
Agrochemical Applications
The compound serves as an intermediate in the synthesis of agrochemicals, particularly fungicides. Its structural features allow it to interact effectively with biological targets in fungi, making it a candidate for developing new agricultural products that can combat fungal diseases .
Case Study 1: Antifungal Efficacy
A study conducted on various pyrazole derivatives, including this compound, demonstrated that modifications to the pyrazole ring could enhance antifungal activity. The study utilized structure-activity relationship (SAR) analyses to optimize the compounds for better efficacy against specific fungal strains .
Case Study 2: Synthesis Optimization
Research focused on improving the synthesis process of this compound highlighted the importance of reaction conditions such as temperature and solvent choice. Adjustments led to increased yields and reduced reaction times, making the synthesis more efficient for industrial applications .
Potential Future Applications
The versatility of this compound suggests several future applications:
- Drug Development: Given its biological activity, further exploration into its pharmacological properties could lead to new therapeutic agents.
- Agrochemical Innovations: Continued development in agrochemical formulations could enhance crop protection strategies against fungal pathogens.
- Material Science: The compound's unique chemical structure may also find applications in creating novel materials or catalysts.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate ester group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
Substituent Position and Reactivity
- Bromine Placement: Bromine at position 4 (as in the target compound) facilitates electrophilic aromatic substitution or cross-coupling reactions.
- Ester Group : Methyl esters (e.g., target compound) are less hydrolytically stable than ethyl esters but offer faster reaction kinetics in nucleophilic acyl substitutions. Ethyl esters (e.g., CAS 1328640-39-6) improve solubility in organic solvents .
Physicochemical Properties
- Lipophilicity : The benzyl-substituted derivative (CAS 1262415-66-6) exhibits higher logP values due to aromatic hydrophobicity, enhancing membrane permeability in drug design .
- Acid vs. Ester : The carboxylic acid analog (CAS 128537-48-4) has lower solubility in organic solvents but forms stable salts for crystallography studies .
Research Findings
- Similarity Scoring : Computational similarity analysis (Tanimoto coefficient ≥0.90) highlights Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1328640-39-6) as the closest analog to the target compound, differing only in the ester group (ethyl vs. methyl) .
- Thermal Stability : Methyl esters generally exhibit lower melting points than ethyl analogs, impacting purification strategies .
Biological Activity
Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS Number: 175276-98-9) is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 247.09 g/mol. The structure features a bromine atom at the 4th position, an ethyl group at the 1st position, a methyl group at the 3rd position, and a carboxylate ester group at the 5th position of the pyrazole ring. This unique combination of substituents contributes to its distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This action may be mediated through the modulation of nuclear factor kappa B (NF-kB) signaling pathways .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Specifically, it has been explored for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response and pain signaling pathways. This inhibition could lead to potential applications in pain management therapies .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Binding Affinity : The bromine atom and carboxylate group enhance binding affinity to target enzymes or receptors.
- Signal Modulation : By modulating key signaling pathways, such as NF-kB, the compound can influence cellular responses to inflammation and infection.
- Substitution Reactions : The presence of the bromine atom allows for substitution reactions that can lead to more active derivatives with enhanced biological properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | Bromine at C4, Methyl at C1 | Moderate antimicrobial activity |
| Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | Bromine at C4, Ethyl at C1 | Enhanced anti-inflammatory effects |
| Methyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | Chlorine instead of Bromine at C4 | Lower enzyme inhibition compared to target compound |
The presence of both an ethyl group and a bromine atom in this compound provides distinct advantages in terms of reactivity and biological efficacy compared to these similar compounds .
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound displayed significant antibacterial activity against resistant strains of bacteria, suggesting its potential use in developing new antibiotics .
- Inflammation Model Research : In animal models of arthritis, treatment with this compound resulted in reduced swelling and pain, indicating its promise as an anti-inflammatory agent .
- Enzyme Activity Assessment : Research conducted on COX inhibition demonstrated that this compound effectively reduced prostaglandin synthesis in vitro, supporting its use as a non-steroidal anti-inflammatory drug (NSAID) candidate .
Q & A
Q. What are the common synthetic routes for Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, ethyl acetoacetate derivatives can react with 4-bromo-substituted hydrazines under basic conditions (e.g., K₂CO₃) to form the pyrazole core . Optimization strategies include:
- Temperature Control : Maintaining reflux in polar aprotic solvents (e.g., DMF or ethanol) to enhance cyclization efficiency.
- Catalytic Additives : Using triethylamine or DMAP to accelerate bromination at the 4-position .
- Stoichiometric Adjustments : Ensuring a 1:1 molar ratio of hydrazine to β-keto ester to minimize side products .
Recrystallization in ethanol or ethyl acetate is recommended for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethyl group’s triplet (~1.3 ppm for CH₃) and quartet (~4.2 ppm for CH₂), the methyl ester singlet (~3.8 ppm), and deshielded pyrazole protons (7.5–8.5 ppm) .
- IR Spectroscopy : Look for ester C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should match the calculated mass (C₈H₁₀BrN₂O₂: ~259.0 m/z) with isotopic patterns confirming bromine presence .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- DFT Calculations : Use Gaussian or ORCA to simulate NMR/IR spectra in the same solvent (e.g., DMSO-d₆) and compare with experimental data .
- Vibrational Analysis : Adjust computational models to account for hydrogen bonding in crystalline vs. solution states .
- X-ray Diffraction : Validate molecular geometry via single-crystal studies to refine computational parameters .
Q. What challenges arise in determining the crystal structure of this compound, and how can heavy atom effects be leveraged?
- Methodological Answer :
- Challenges : Bromine’s high electron density can cause absorption errors, while ethyl/methyl groups introduce rotational disorder .
- Solutions :
- Use SHELXL for refinement, leveraging bromine’s anomalous scattering to phase the structure .
- Collect high-resolution data (θ > 25°) and apply multi-scan absorption corrections .
- Constrain ethyl/methyl groups using AFIX commands to refine thermal parameters .
Q. What strategies are recommended for analyzing the electronic effects of substituents on the reactivity of this pyrazole derivative?
- Methodological Answer :
- Hammett Studies : Correlate substituent σ values (e.g., Br, CH₃) with reaction rates in nucleophilic substitutions .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies via DFT to predict electrophilic/nucleophilic sites .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe mechanisms in hydrolysis or cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
